6-Aminohexanenitrile
CAS No.: 2432-74-8
Cat. No.: VC1961306
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2432-74-8 |
---|---|
Molecular Formula | C6H12N2 |
Molecular Weight | 112.17 g/mol |
IUPAC Name | 6-aminohexanenitrile |
Standard InChI | InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2 |
Standard InChI Key | KBMSFJFLSXLIDJ-UHFFFAOYSA-N |
SMILES | C(CCC#N)CCN |
Canonical SMILES | C(CCC#N)CCN |
Boiling Point | 235.5 °C |
Melting Point | -31.4 °C |
Introduction
Chemical Identity and Structure
6-Aminohexanenitrile consists of a six-carbon chain with an amino group (-NH₂) at one end and a nitrile group (-C≡N) at the other. This bifunctionality is the key to its utility in organic synthesis and polymer chemistry. The compound's structure allows it to participate in various reactions, including polymerization and reductive amination.
Identification Data
The compound is known by several synonyms in the chemical literature and industry. The following table presents the key identification data:
Parameter | Value |
---|---|
CAS Number | 2432-74-8 |
Alternative CAS | 31196-10-8 |
Molecular Formula | C₆H₁₂N₂ |
IUPAC Name | 6-aminohexanenitrile |
Common Synonyms | 6-Amino capronitrile, Aminocapronitrile, 5-Cyanopentylamine |
InChI | InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2 |
SMILES | C(CCC#N)CCN |
Table 1: Identification parameters of 6-Aminohexanenitrile
Structural Characteristics
The compound features the following structural characteristics:
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A linear six-carbon chain backbone
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Primary amine (-NH₂) group at C6 position
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Nitrile (-C≡N) group at C1 position
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Aliphatic chain connecting the two functional groups
This structure enables the molecule to undergo selective reactions at either the amine or nitrile terminus, making it particularly useful as a bifunctional building block in organic synthesis.
Physical and Chemical Properties
6-Aminohexanenitrile appears as a colorless liquid at standard temperature and pressure. Its physical and chemical properties have been extensively characterized through various analytical methods.
Physical Properties
The following table presents the comprehensive physical properties of 6-aminohexanenitrile:
Property | Value |
---|---|
Physical State | Colorless liquid |
Molecular Weight | 112.173 g/mol |
Density | 0.899 g/cm³ |
Boiling Point | 231.1°C at 760 mmHg |
Melting Point | -31.3°C |
Flash Point | 93.6°C |
Vapor Pressure | 0.0636 mmHg at 25°C |
Refractive Index | 1.4475 |
LogP | 1.72938 |
Polar Surface Area | 49.81000 |
Exact Mass | 112.10000 |
Table 2: Physical properties of 6-Aminohexanenitrile
Chemical Reactivity
The chemical reactivity of 6-aminohexanenitrile is primarily determined by its two functional groups:
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The amino group (-NH₂) can undergo:
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Amidation reactions
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Acylation
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Alkylation
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Reductive alkylation
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The nitrile group (-C≡N) can undergo:
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Hydrolysis to amides or carboxylic acids
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Reduction to primary amines
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Addition reactions
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Catalytic transformations
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This dual functionality makes the compound particularly useful in step-growth polymerizations and as a precursor for various nitrogen-containing organic compounds .
Synthesis Methods
There are several established methods for synthesizing 6-aminohexanenitrile, with different approaches used in laboratory and industrial settings.
Industrial Production
The industrial synthesis of 6-aminohexanenitrile typically involves:
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Hydrocyanation of caprolactam
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Reductive methods involving hexanedinitrile (adiponitrile)
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Selective hydrogenation of adiponitrile
The selective hydrogenation of adiponitrile is particularly important, as it allows for the controlled production of 6-aminohexanenitrile as an intermediate in the synthesis of hexamethylenediamine .
Catalytic Approaches
Recent research has focused on developing more efficient catalytic methods for the synthesis of 6-aminohexanenitrile. Particularly noteworthy is the use of functionalized multi-walled carbon nanotubes supported Ni-based catalysts for the selective hydrogenation of adiponitrile to 6-aminohexanenitrile and 1,6-hexanediamine .
The selective hydrogenation process can be controlled by modifying catalyst properties and reaction conditions:
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Nickel-based catalysts on various supports (carbon nanotubes, sepiolite, silica)
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Addition of promoters such as potassium and lanthanum
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Ionic liquid modifications, such as [Bmim]OH, to switch selectivity
Applications in Industry and Research
6-Aminohexanenitrile finds applications across various industries, with particular significance in polymer chemistry and pharmaceutical development.
Polyamide Synthesis
The most significant application of 6-aminohexanenitrile is in the synthesis of polyamides, particularly nylon-6. This process typically involves:
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Hydrolysis of the nitrile group
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Subsequent amidation with the amino group
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Polymerization to form high-molecular-weight polymers
Studies have shown that for successful polymerization into nylon-6, more than 99% nitrile conversion is required to obtain a high-molecular-weight polymer . This has led to extensive research into efficient catalysts for this transformation.
Catalytic Research
Significant research efforts have focused on developing efficient catalytic systems for the transformation of 6-aminohexanenitrile:
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Homogeneous catalysts:
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Heterogeneous catalysts:
Research has revealed that the catalytic process typically follows a two-step mechanism:
Pharmaceutical Applications
The bifunctional nature of 6-aminohexanenitrile makes it valuable in medicinal chemistry:
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As a building block for bioactive molecules
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In the synthesis of derivatives with potential applications against neurodegenerative disorders
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For creating compounds with antimicrobial properties
Hazard Type | Classification | Hazard Statement | Percentage of Notifications |
---|---|---|---|
Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | 100% |
Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | 53.7% |
Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage | 44.4% |
Eye damage/irritation | Category 2 | H319: Causes serious eye irritation | 53.7% |
Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled | 44.4% |
Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | 53.7% |
Table 3: GHS Hazard Classification for 6-Aminohexanenitrile
Production and Market Data
Production Statistics
Production data for 6-aminohexanenitrile in the United States shows consistent manufacturing levels:
Year | Production Volume |
---|---|
2019 | <1,000,000 lb |
2018 | <1,000,000 lb |
2017 | <1,000,000 lb |
2016 | <1,000,000 lb |
Table 4: U.S. Production Data for 6-Aminohexanenitrile
The compound is primarily produced for use as an intermediate in chemical synthesis, with a significant portion directed toward polyamide production.
Related Compounds
Several related compounds and derivatives have commercial importance:
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N-Boc-6-aminohexanenitrile (CAS 118110-05-7):
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1,6-Hexanediamine:
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Can be produced by complete reduction of 6-aminohexanenitrile
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Important monomer in nylon production
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Research Developments
Catalyst Innovation
Recent research has focused on developing more efficient catalysts for the transformation of 6-aminohexanenitrile. Key findings include:
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The performance of ruthenium catalysts in homogeneous systems:
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The superiority of certain metal oxides in heterogeneous catalysis:
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Novel nickel-based catalysts supported on functionalized multi-walled carbon nanotubes:
Polymer Applications
Research into the use of 6-aminohexanenitrile for polyamide synthesis has demonstrated:
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